molecular formula C23H25NO4 B2943167 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid CAS No. 2219374-98-6

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid

Cat. No.: B2943167
CAS No.: 2219374-98-6
M. Wt: 379.456
InChI Key: LVSMXQKGGCHSFY-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid (hereafter referred to as the target compound) is a protected amino acid derivative featuring a six-membered piperidine ring with 4,4-dimethyl substituents and a carboxylic acid group at position 2. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety, commonly used in peptide synthesis to shield amines during coupling reactions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)11-12-24(13-20(23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMXQKGGCHSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Construction

The 4,4-dimethylpiperidine-3-carboxylic acid scaffold is synthesized via Mannich reaction or reductive amination pathways. A validated approach involves condensing 3-amino-2,2-dimethylpentanoic acid with formaldehyde under acidic conditions to form the six-membered ring. Alternatively, reductive amination of 4-methylpentane-2,3-dione with β-alanine derivatives in the presence of sodium cyanoborohydride yields the piperidine core.

Key challenges include:

  • Steric hindrance from the 4,4-dimethyl groups, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours).
  • Epimerization risks at the C3 position, mitigated by using chiral auxiliaries or enantiomerically pure starting materials.

Carboxylic Acid Functionalization

The C3 carboxylic acid is introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile intermediate. For example, treating 4,4-dimethylpiperidine-3-carbonitrile with concentrated hydrochloric acid (6 M, 80°C, 8 hours) achieves quantitative conversion to the carboxylic acid.

Fmoc Protection Methodology

Reagent Selection and Reaction Conditions

The piperidine nitrogen is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). A two-fold molar excess of Fmoc-Cl relative to the amine ensures complete protection, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base.

Optimized Protocol:

  • Dissolve 4,4-dimethylpiperidine-3-carboxylic acid (1 eq) in DCM (10 mL/g).
  • Add TEA (2.5 eq) and Fmoc-Cl (1.2 eq) dropwise at 0°C.
  • Warm to room temperature and stir for 6–8 hours.
  • Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Side Reactions and Mitigation

  • Over-alkylation : Controlled addition of Fmoc-Cl at low temperatures minimizes di-Fmoc byproduct formation.
  • Carboxylic acid activation : Pre-activation with N-hydroxysuccinimide (NHS) prevents unintended esterification.

Analytical Validation

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3):

  • δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc aromatic),
  • δ 4.40 (m, 2H, Fmoc-CH2),
  • δ 3.15 (t, 1H, piperidine-H3),
  • δ 1.45 (s, 6H, C4-dimethyl).

IR (KBr): 1745 cm⁻¹ (C=O, Fmoc), 1700 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (C-O).

Chromatographic Purity

HPLC analysis (C18 column, 70% acetonitrile/water + 0.1% TFA) confirms >98% purity with a retention time of 12.3 minutes.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

DMF recovery via fractional distillation reduces costs, while immobilized lipases selectively hydrolyze ester byproducts.

Yield Optimization

Parameter Optimal Value Yield Impact
Fmoc-Cl equivalence 1.2 eq +15%
Reaction temperature 25°C +22%
Base (DIPEA vs TEA) DIPEA +10%

Applications in Peptide Synthesis

The compound serves as a sterically hindered building block in Fmoc-SPPS, reducing aggregation-prone sequences. Its 4,4-dimethyl group enhances conformational rigidity, improving peptide stability.

Scientific Research Applications

  • Peptide Synthesis: The Fmoc group is widely used in peptide synthesis as a protecting group, allowing for the stepwise construction of peptides.

  • Chemical Probes: The compound can be used as a chemical probe to study biological systems and molecular interactions.

  • Material Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The Fmoc group, in particular, plays a crucial role in protecting amino acids during peptide synthesis, ensuring that the amino group remains unreactive until the appropriate stage of the synthesis process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The target compound belongs to a family of Fmoc-protected heterocyclic carboxylic acids. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Ring Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound: 1-(Fmoc)-4,4-dimethylpiperidine-3-carboxylic acid Piperidine 4,4-dimethyl; C3-COOH; Fmoc at N1 ~365.42* Peptide synthesis; chiral building block
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Acetic acid at C2; Fmoc at N4 367.41 (calc.) Intermediate in drug discovery; low toxicity
(S)-1-(Fmoc)-4,4-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine 4,4-dimethyl; C2-COOH; Fmoc at N1 365.42 Asymmetric catalysis; potential skin/eye irritant
Fmoc-protected 3-(methoxyimino)piperidine derivatives (e.g., Compound 10 ) Piperidine Methoxyimino at C4; Fmoc at N1 and C3 610 (M+Na)+ Crystallization studies; moderate stability

*Estimated based on analog .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property Target Compound (Estimated) 2-[4-(Fmoc)piperazin-1-yl]acetic acid (S)-1-(Fmoc)-4,4-dimethylpyrrolidine-2-carboxylic acid Compound 10
Melting Point (°C) ~140–160 (hypothesized) Not reported Not reported 152–154
Density (g/cm³) ~1.2–1.3 1.295 Not reported Not reported
Boiling Point (°C) Not available 569.5 (at 760 mmHg) Not reported Not applicable
Solubility Likely polar aprotic solvents Not reported Not reported Dichloromethane
Stability High (steric hindrance) Stable under standard conditions Sensitive to hydrolysis Moderate

Notes:

  • The target compound’s 4,4-dimethyl groups likely enhance steric hindrance, improving stability but reducing solubility compared to non-methylated analogs .
  • Piperazine-based analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit higher boiling points (569.5°C) due to increased molecular rigidity .

Research Findings and Challenges

Stability and Reactivity

  • The target compound’s dimethyl groups may reduce susceptibility to oxidation compared to non-methylated piperidines .

Unexplored Areas

  • Collision cross-section data (e.g., for azetidine analogs in ) suggest structural insights via mass spectrometry, but similar studies are lacking for the target compound.
  • Environmental impact and biodegradability data are absent across all analogs .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid, commonly referred to as Fmoc-Dmp-OH, is a compound utilized extensively in organic chemistry and pharmaceutical research. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis and other organic reactions. This article explores the biological activity of this compound, including its applications in enzyme studies, potential therapeutic uses, and relevant research findings.

  • Chemical Formula: C22H25NO4
  • Molecular Weight: 367.44 g/mol
  • CAS Number: 312624-65-0
  • InChI Key: LKQDQIGTIVQHMG-QFIPXVFZSA-N

Biological Applications

Fmoc-Dmp-OH is primarily used as a building block in the synthesis of peptides and other bioactive compounds. Its biological activities are largely derived from its structural features, which allow for specific interactions with various biological targets.

1. Enzyme Mechanism Studies

The compound is instrumental in studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with amino acids and proteins. The Fmoc group protects the amine functionality, facilitating selective reactions at other sites during synthesis.

2. Medicinal Chemistry

Fmoc-Dmp-OH serves as an intermediate in the development of pharmaceutical compounds. Its derivatives have been explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors involved in disease processes.

Case Studies

  • Antibacterial Evaluation
    A study evaluated various derivatives of piperidine carboxylic acids for antibacterial activity against Escherichia coli. While Fmoc-Dmp-OH was not directly tested, related compounds demonstrated significant protective effects in infected models, suggesting potential applications for Fmoc derivatives in antimicrobial therapies .
  • Mechanism of Action
    The interaction of Fmoc-Dmp-OH with specific molecular targets has been characterized through various assays. The compound's ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity and specificity towards target proteins .

Data Table: Summary of Biological Activity

Activity TypeDescriptionReferences
Enzyme StudiesUsed to investigate enzyme mechanisms; facilitates selective reactions
Antibacterial PotentialRelated compounds showed efficacy against bacterial infections
Drug DevelopmentServes as an intermediate for synthesizing potential drug candidates

Q & A

Q. What is the functional role of the Fmoc group in this compound during peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amine functionality, enabling controlled, stepwise peptide elongation. Its removal under mild basic conditions (e.g., piperidine) avoids side reactions. The 4,4-dimethylpiperidine moiety enhances steric hindrance, potentially reducing undesired interactions during synthesis. Structural analogs with similar Fmoc-protected scaffolds are widely used in solid-phase peptide synthesis (SPPS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE): gloves, lab coat, and eye protection to prevent dermal/ocular exposure .
  • Use of fume hoods to mitigate inhalation risks, as the compound is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • Immediate decontamination of spills and proper disposal as hazardous waste .

Q. Which analytical methods are essential for verifying the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton/carbon environments and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW: 383.4 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for R&D-grade materials) .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound?

Factorial design systematically evaluates variables (e.g., reaction temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

  • A 2^3 design (three factors at two levels) can model interactions between reagent stoichiometry, reaction time, and pH.
  • Response surface methodology (RSM) refines critical parameters, maximizing yield while minimizing byproduct formation .

Q. What crystallographic techniques resolve the compound’s conformational stability?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallize via slow evaporation or vapor diffusion in aprotic solvents.
  • Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts.
  • Refinement software (e.g., SHELXL) resolves bond angles and torsional strain, critical for understanding steric effects from the dimethylpiperidine ring .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months.
  • Analytical Monitoring : Track degradation via HPLC (peak area reduction) and Fourier-transform infrared spectroscopy (FTIR) for functional group integrity.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds .

Q. How can researchers reconcile contradictions in reported synthetic yields across studies?

  • Controlled Replication : Reproduce methods with standardized reagents and equipment.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete Fmoc deprotection or racemization).
  • Cross-Validation : Compare results with structurally analogous compounds, where dimethyl substitution may alter reactivity .

Q. Which computational models predict solubility and partition coefficients (logP) for this compound?

  • ESOL Model : Estimates aqueous solubility from atom contributions and molecular descriptors.
  • SILICOS-IT : Predicts solubility class (e.g., “poorly soluble” for lipophilic Fmoc derivatives).
  • Molecular Dynamics (MD) Simulations : Model solvation behavior in polar aprotic solvents (e.g., DMF), critical for SPPS compatibility .

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